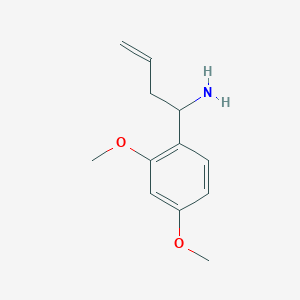
Benzimidazole, 2-(2-(ethylthio)ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 2-(2-(ethylthio)ethylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an ethylthio group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethylthioacetaldehyde under acidic conditions to form the benzimidazole ring.
Thioether Formation: The resulting benzimidazole derivative is then treated with ethylthiol in the presence of a base to introduce the ethylthio group at the desired position.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 2-(2-(ethylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiparasitic activities. This specific derivative may exhibit similar properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, they can bind to enzymes or receptors, inhibiting their activity. The ethylthio group in Benzimidazole, 2-(2-(ethylthio)ethylthio)- may enhance its binding affinity and selectivity for certain molecular targets, such as kinases or DNA.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of an ethylthio group.
2-(Ethylthio)benzimidazole: Lacks the additional ethylthio group.
2-Phenylbenzimidazole: Contains a phenyl group instead of an ethylthio group.
Uniqueness: Benzimidazole, 2-(2-(ethylthio)ethylthio)- is unique due to the presence of two ethylthio groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
23012-84-2 |
|---|---|
Molekularformel |
C11H14N2S2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
VOQMFRBOLYQMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCSC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





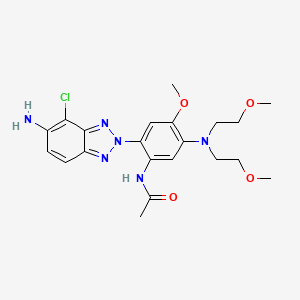



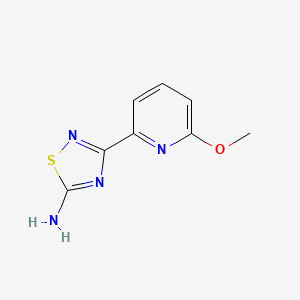
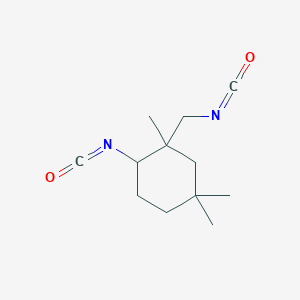
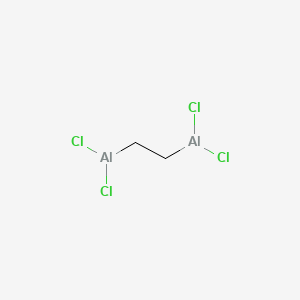
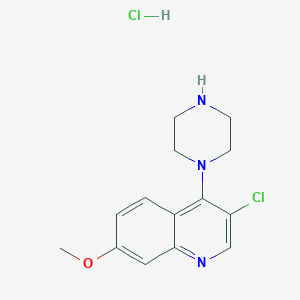
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
